molecular formula C20H19N3O3S2 B2723952 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone CAS No. 1105227-61-9

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone

Cat. No.: B2723952
CAS No.: 1105227-61-9
M. Wt: 413.51
InChI Key: IXVVVFLXWHIXJS-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indoline moiety, a thiazole ring, and a methylsulfonyl-substituted phenyl group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, followed by the formation of the thiazole ring. The final step involves coupling the indoline and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

    Biology: It exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone: Shares structural similarities but may differ in specific substituents or functional groups.

    2-(2-(4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone: Lacks the indoline moiety, resulting in different chemical and biological properties.

    1-(Indolin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone: Similar structure but without the methylsulfonyl group, affecting its reactivity and applications.

Uniqueness: this compound stands out due to its combination of an indoline moiety, a thiazole ring, and a methylsulfonyl-substituted phenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone is a synthetic derivative that combines indoline and thiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure integrates an indoline ring with a thiazole and a methylsulfonylphenyl group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole and indoline derivatives in anticancer applications. The compound has shown promising antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects :
    • A study reported that compounds similar to this compound exhibited significant antiproliferation against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The IC50 values ranged from 1.61 µg/mL to 10 µg/mL, indicating strong cytotoxicity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, molecular dynamics simulations have suggested that these compounds interact with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains.

Findings

  • Antibacterial Activity :
    • Research indicates that derivatives of thiazole exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed a minimum inhibitory concentration (MIC) of 100 μg/mL against E. faecalis and other strains .
  • Antifungal Activity :
    • The antifungal properties were more pronounced than antibacterial effects, with some compounds demonstrating effective inhibition against fungal strains at lower concentrations compared to their antibacterial counterparts .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound.

Key Observations

  • Substituent Effects :
    • The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, significantly enhances the anticancer activity. For instance, compounds with a methoxy group showed improved cytotoxicity due to better interaction with target proteins .
  • Thiazole Integration :
    • The integration of the thiazole ring is essential for maintaining biological activity, particularly in anticancer and antimicrobial applications. Variations in substituents on the thiazole can lead to significant changes in potency and selectivity .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-28(25,26)17-8-6-15(7-9-17)21-20-22-16(13-27-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVVFLXWHIXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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